

# 6-Bromo-1-methylquinolin-2(1H)-one CAS number and physical constants

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Bromo-1-methylquinolin-2(1H)-one

Cat. No.: B176343

[Get Quote](#)

## Technical Guide: 6-Bromo-1-methylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

### Core Compound Identification and Properties

This technical guide provides an in-depth overview of **6-Bromo-1-methylquinolin-2(1H)-one**, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

CAS Number: 16717-25-2[1][2][3]

Molecular Formula: C<sub>10</sub>H<sub>8</sub>BrNO

Synonyms: 6-Bromo-1-methyl-1H-quinolin-2-one

### Physical and Chemical Constants

Quantitative data for **6-Bromo-1-methylquinolin-2(1H)-one** is summarized in the table below. While specific experimental data for some physical constants are not readily available in the literature, values for closely related compounds are provided for estimation.

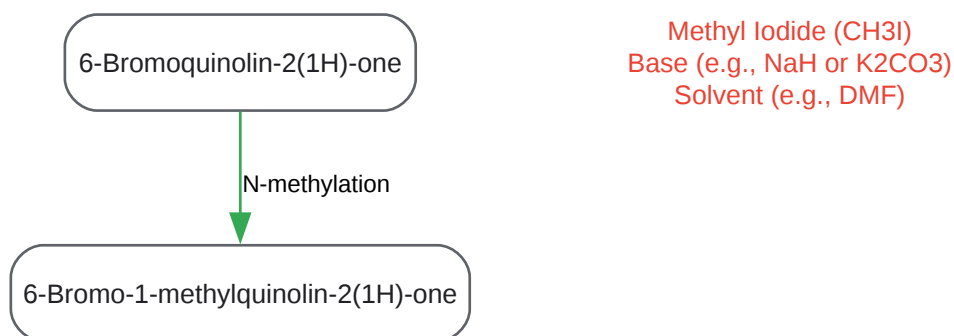
Property	Value	Source/Analogue
Molecular Weight	238.08 g/mol	[4]
Melting Point	Data not available	Analogue: 6-Bromo-2-methylquinoline, 101-105 °C[2]
Boiling Point	Data not available	---
Solubility	Predicted to have low aqueous solubility.	General quinolinone derivatives are poorly soluble in water.
Soluble in organic solvents (e.g., ethanol, dichloromethane).	Analogue: 6-Bromo-1-methylisoquinoline	

## Synthesis and Experimental Protocols

The synthesis of **6-Bromo-1-methylquinolin-2(1H)-one** can be achieved through the N-methylation of 6-Bromoquinolin-2(1H)-one. The following protocol is adapted from established methodologies for the N-alkylation of similar quinolinone scaffolds.

### Proposed Synthesis of 6-Bromo-1-methylquinolin-2(1H)-one

A potential synthetic route involves the direct methylation of the nitrogen atom of the precursor, 6-Bromoquinolin-2(1H)-one.



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **6-Bromo-1-methylquinolin-2(1H)-one**.

## Detailed Experimental Protocol: N-methylation

This protocol details the N-methylation of 6-Bromo-3-hydroxyquinolin-2(1H)-one, which can be adapted for 6-Bromoquinolin-2(1H)-one by omitting the hydroxyl group considerations.<sup>[4]</sup>

Materials and Reagents:

- 6-Bromoquinolin-2(1H)-one (starting material)
- Methyl iodide (alkylating agent)
- Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate ( $K_2CO_3$ ) (base)
- Anhydrous N,N-Dimethylformamide (DMF) (solvent)
- Ethyl acetate
- Saturated ammonium chloride solution
- Brine
- Anhydrous sodium sulfate ( $Na_2SO_4$ )

Procedure:

- To a solution of 6-Bromoquinolin-2(1H)-one (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 mmol) portion-wise at 0°C.
- Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
- Cool the reaction mixture back to 0°C and add methyl iodide (1.1 mmol) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

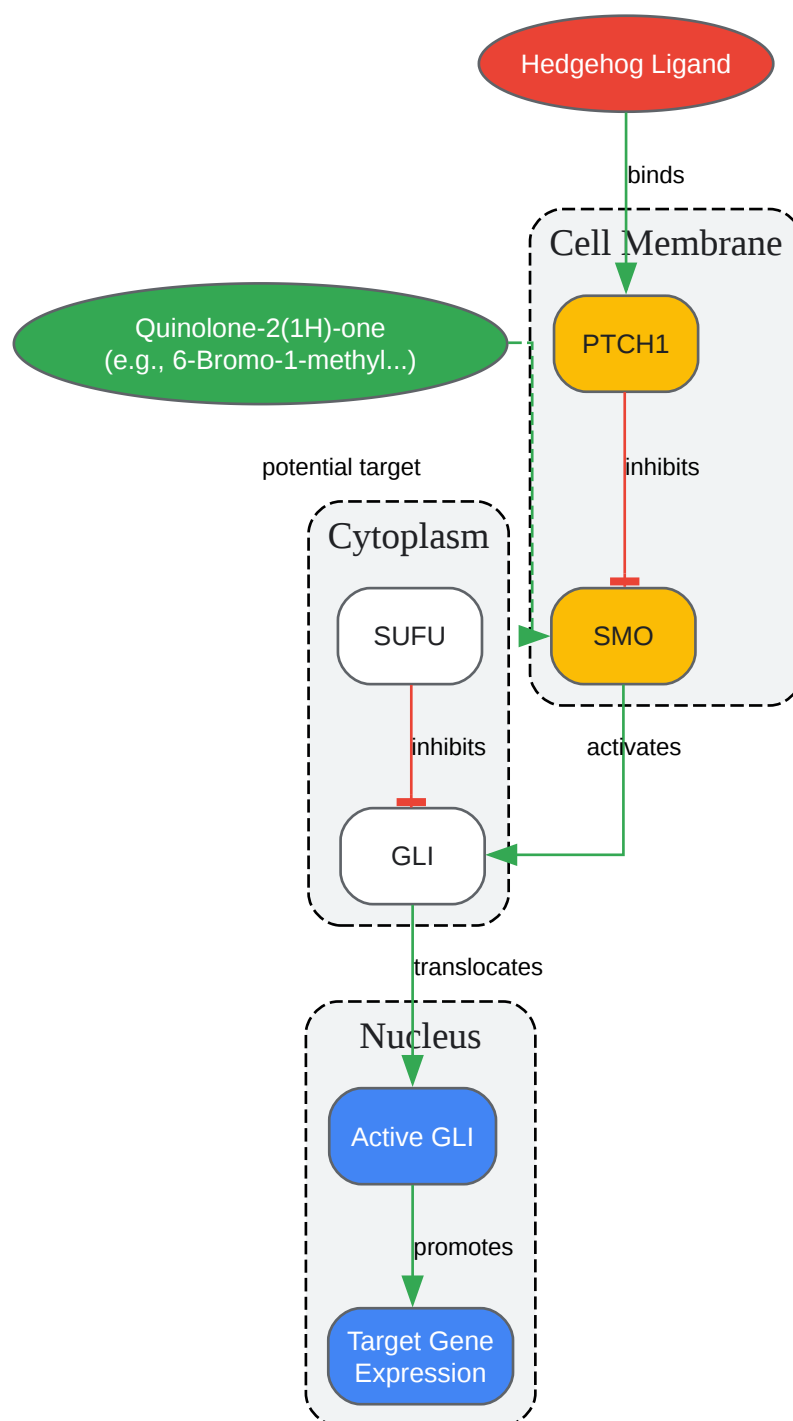
- Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution (10 mL).
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers and wash with brine (20 mL).
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub> and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield **6-Bromo-1-methylquinolin-2(1H)-one**.
- Characterize the purified product by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass Spectrometry.

## Biological Context and Potential Applications

While specific biological data for **6-Bromo-1-methylquinolin-2(1H)-one** is limited, the broader class of quinolin-2(1H)-one derivatives has been identified as pharmacologically significant. Notably, some have been investigated as inhibitors of the Hedgehog Signaling Pathway (HSP), which is implicated in various forms of cancer.<sup>[3]</sup>

### The Hedgehog Signaling Pathway (HSP)

The Hedgehog signaling pathway is crucial during embryonic development and is often aberrantly reactivated in cancers. The pathway is initiated by the binding of a Hedgehog (Hh) ligand to the Patched (PTCH1) receptor, which alleviates the inhibition of Smoothened (SMO). Activated SMO then triggers a downstream cascade culminating in the activation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation and survival.

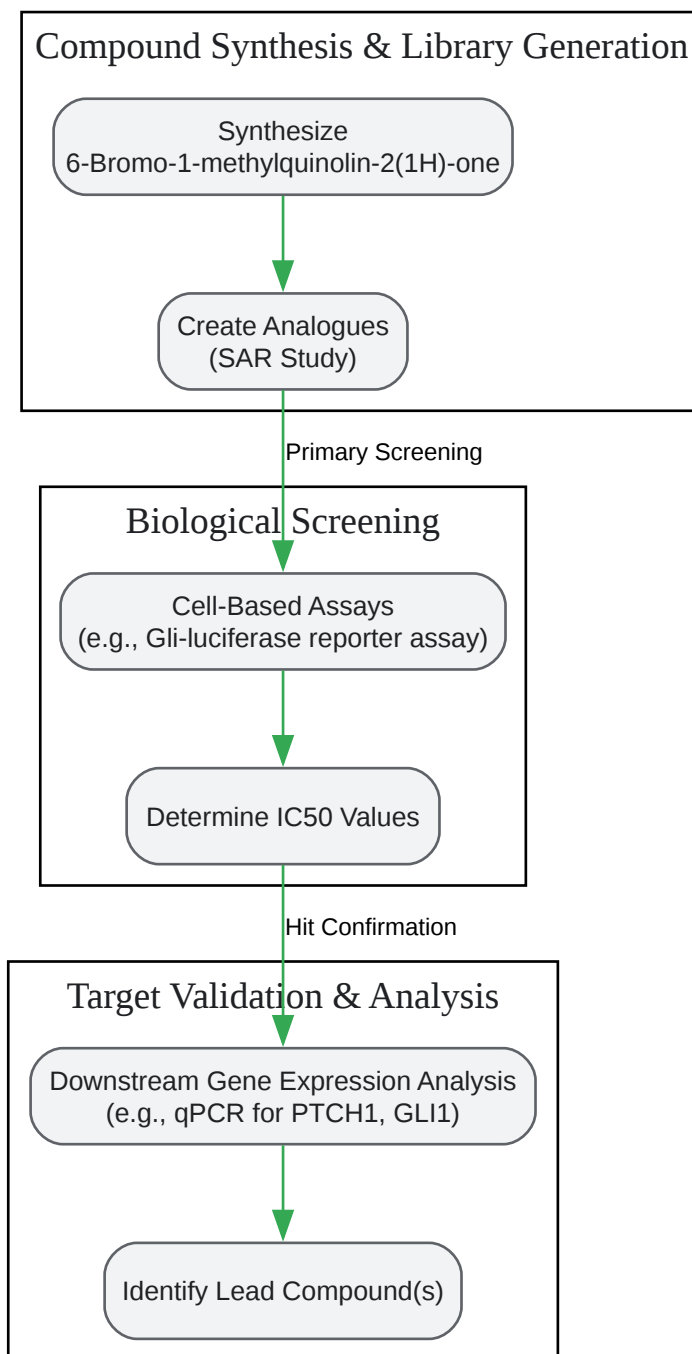


[Click to download full resolution via product page](#)

Caption: Simplified Hedgehog Signaling Pathway and potential inhibition.

## Experimental Workflow: Screening for HSP Inhibition

The following workflow outlines a general approach to screen **6-Bromo-1-methylquinolin-2(1H)-one** and its analogues for inhibitory activity against the Hedgehog Signaling Pathway.



[Click to download full resolution via product page](#)

Caption: Workflow for screening quinolinone derivatives as HSP inhibitors.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Investigation of the one-pot synthesis of quinolin-2-(1H)-ones and the discovery of a variation of the three-component Ugi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Bromo-2-methylquinoline 97 877-42-9 [sigmaaldrich.com]
- 3. Quinolone-1-(2H)-ones as hedgehog signalling pathway inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [6-Bromo-1-methylquinolin-2(1H)-one CAS number and physical constants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b176343#6-bromo-1-methylquinolin-2-1h-one-cas-number-and-physical-constants]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)